(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 937605-68-0
VCID: VC8154572
InChI: InChI=1S/C10H11N3O2/c1-6-3-8-7(2)12-13(5-9(14)15)10(8)11-4-6/h3-4H,5H2,1-2H3,(H,14,15)
SMILES: CC1=CC2=C(N=C1)N(N=C2C)CC(=O)O
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

CAS No.: 937605-68-0

Cat. No.: VC8154572

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid - 937605-68-0

Specification

CAS No. 937605-68-0
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid
Standard InChI InChI=1S/C10H11N3O2/c1-6-3-8-7(2)12-13(5-9(14)15)10(8)11-4-6/h3-4H,5H2,1-2H3,(H,14,15)
Standard InChI Key WDXWAQTUZANGII-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=C1)N(N=C2C)CC(=O)O
Canonical SMILES CC1=CC2=C(N=C1)N(N=C2C)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic pyrazolo[3,4-b]pyridine core, with methyl groups at the 3- and 5-positions and an acetic acid moiety attached to the nitrogen at position 1 (Figure 1). This configuration confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets. The IUPAC name, 2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid, reflects its substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.937605-68-0
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.21 g/mol
IUPAC Name2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid
Standard InChIInChI=1S/C10H11N3O2/c1-6-3-8-7(2)12-13(5-9(14)15)10(8)11-4-6/h3-4H,5H2,1-2

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves a two-step strategy:

  • Core Formation: Construction of the pyrazolo[3,4-b]pyridine ring via cyclization of prefunctionalized pyrazole or pyridine precursors. For example, condensation of 3,5-dimethyl-1H-pyrazole with a pyridine derivative under acidic conditions yields the bicyclic framework.

  • Acetic Acid Moiety Introduction: Alkylation of the pyrazole nitrogen with ethyl bromoacetate, followed by saponification to hydrolyze the ester to the carboxylic acid.

Table 2: Representative Synthetic Parameters

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 100°C, 6h65–70
AlkylationEthyl bromoacetate, K₂CO₃, DMF80–85
SaponificationNaOH, EtOH/H₂O, reflux90–95

Industrial Scalability

Industrial production remains unexplored, but continuous flow reactors and immobilized catalysts could optimize yield and purity for large-scale synthesis.

Related Compounds and Comparative Analysis

Structural Analogs

Pyrazolo[3,4-b]pyridine derivatives vary in substituents, influencing their biological profiles:

Table 3: Comparative Analysis of Pyrazolo-Pyridine Derivatives

CompoundSubstituentsBioactivity
(3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid3,5-CH₃; -CH₂COOHUnder investigation
Ethyl (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate3,5-CH₃; -CH₂COOEtProdrug form
N-(5-Amino-1H-triazol-3-yl)pyridine-3-sulfonamide-SO₂NH-C₃HN₃NH₂Antifungal (MIC ≤25 µg/mL)

Structure-Activity Relationships (SAR)

  • Methyl Groups: Enhance lipophilicity, improving membrane permeability.

  • Acetic Acid Moiety: Increases solubility and enables salt formation for enhanced pharmacokinetics.

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